molecular formula C23H31NO2 B13050740 3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13050740
M. Wt: 353.5 g/mol
InChI Key: FINICKYVSVAWNA-UHFFFAOYSA-N
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Description

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group, an azanediyl linkage, and two phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves a multi-step process. One common method includes the reaction of cyclohexylmethylamine with ethylene oxide to form a bis(ethane-2,1-diyl) intermediate. This intermediate is then reacted with phenol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexylmethyl-ethane-1,2-diol derivatives.

    Substitution: Formation of nitro or halogenated phenol derivatives.

Scientific Research Applications

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as a stabilizer in polymer production to enhance the material’s durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants by neutralizing free radicals. Additionally, the compound can form complexes with metal ions, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)): Similar structure with methoxy groups instead of hydroxyl groups.

    [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate]: Contains tert-butyl groups and oxalyl linkage.

Uniqueness

3,3’-(((Cyclohexylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

3-[2-[cyclohexylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C23H31NO2/c25-22-10-4-8-19(16-22)12-14-24(18-21-6-2-1-3-7-21)15-13-20-9-5-11-23(26)17-20/h4-5,8-11,16-17,21,25-26H,1-3,6-7,12-15,18H2

InChI Key

FINICKYVSVAWNA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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